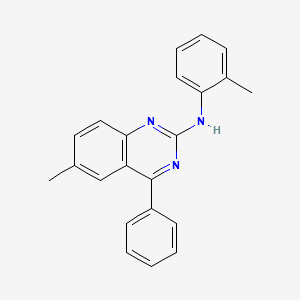
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide, also known as FPEB, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
Wirkmechanismus
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide acts as an allosteric modulator of mGluR5, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site and modulates its activity. Specifically, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide binds to the transmembrane domain of mGluR5 and stabilizes the receptor in an active conformation, leading to increased signaling through downstream pathways.
Biochemical and Physiological Effects:
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. In the central nervous system, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease. In the peripheral nervous system, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to modulate pain perception and inflammation. Additionally, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been studied as a potential therapeutic agent for various diseases, including depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide in lab experiments is its high selectivity and potency for mGluR5. This allows for precise modulation of this receptor without affecting other glutamate receptors or neurotransmitter systems. Additionally, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to have good pharmacokinetic properties, allowing for easy administration and distribution in animal models. However, one limitation of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide. One area of interest is the development of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the role of mGluR5 in addiction and to develop 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide-based treatments for substance abuse disorders. Finally, there is a need for more research on the safety and efficacy of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide in human subjects, as well as the development of new analogs with improved pharmacokinetic properties.
In conclusion, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is a valuable tool for studying the function and regulation of mGluR5 and has potential applications in various fields of scientific research. Further studies are needed to fully understand the biochemical and physiological effects of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide and to develop new therapies based on this compound.
Synthesemethoden
The synthesis of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide involves the reaction of 2-fluorenone with pyridine and ethyl bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by quaternization with methyl iodide. This method has been optimized to yield high purity and high yield of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide.
Wissenschaftliche Forschungsanwendungen
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been widely used in scientific research as a tool to study the function and regulation of glutamate receptors, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases. 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to selectively bind to mGluR5 and modulate its activity, making it a valuable tool for studying the role of this receptor in different biological processes.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-2-yl)-2-pyridin-1-ium-1-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NO.BrH/c22-20(14-21-10-4-1-5-11-21)16-8-9-19-17(13-16)12-15-6-2-3-7-18(15)19;/h1-11,13H,12,14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOLNLRVBRACM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

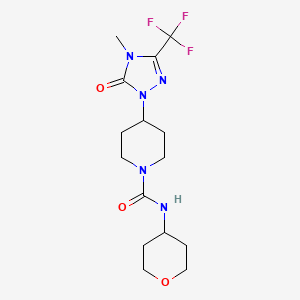
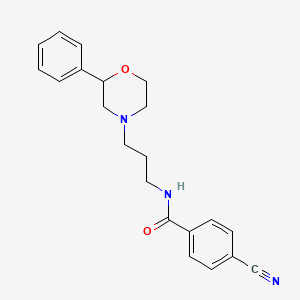
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)


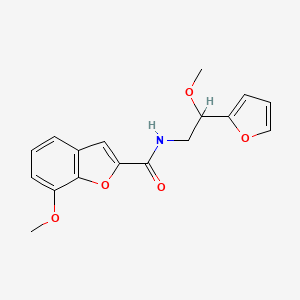
![N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)
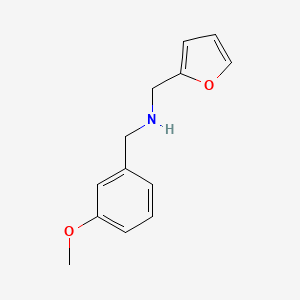
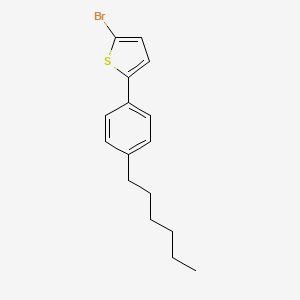
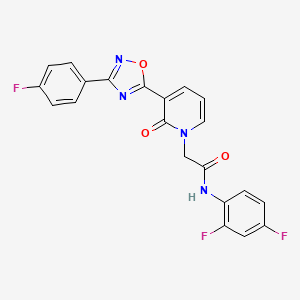
![1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435776.png)

